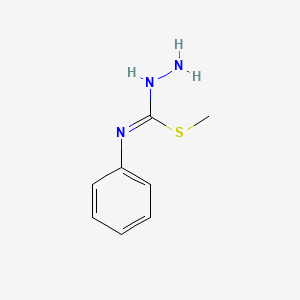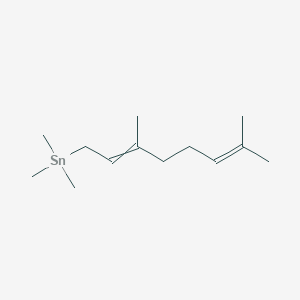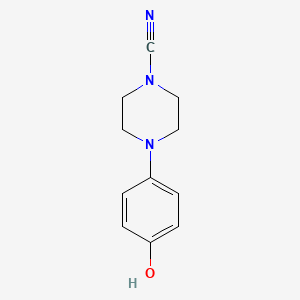
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile is an organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)piperazine-1-carbonitrile typically involves the reaction of 4-hydroxyphenylpiperazine with a suitable nitrile source under controlled conditions. One common method includes the use of acetic anhydride and a base in an alcohol solution to achieve the desired product . Another approach involves the reaction of 4-hydroxyphenylpiperazine with a nitrile compound in the presence of a catalyst and a reducing agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced nitrogen-containing compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxyphenyl)piperazine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity. The carbonitrile group may also participate in nucleophilic or electrophilic interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with an acetyl group instead of a carbonitrile group.
4-(4-Hydroxyphenyl)piperazine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
4-(4-Methoxyphenyl)piperazine: Features a methoxy group instead of a hydroxy group, altering its chemical properties and reactivity.
Uniqueness
4-(4-Hydroxyphenyl)piperazine-1-carbonitrile is unique due to the presence of both a hydroxyphenyl group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
113770-64-2 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c12-9-13-5-7-14(8-6-13)10-1-3-11(15)4-2-10/h1-4,15H,5-8H2 |
Clé InChI |
GYZMZMMANLXUOP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C#N)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
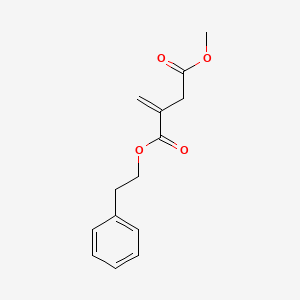
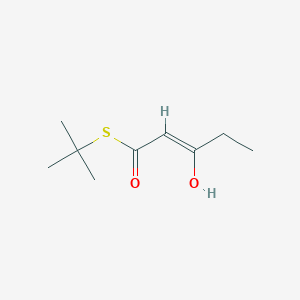
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
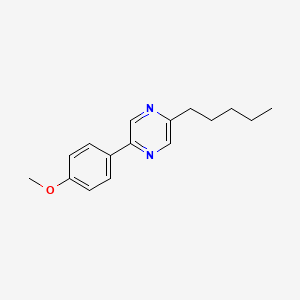
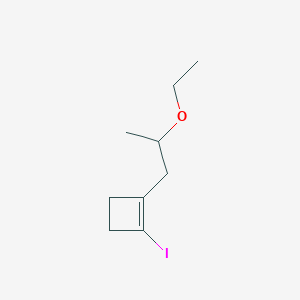
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
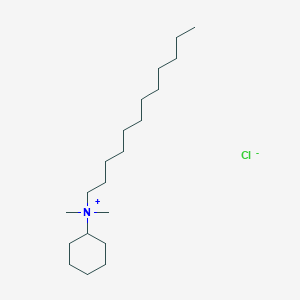
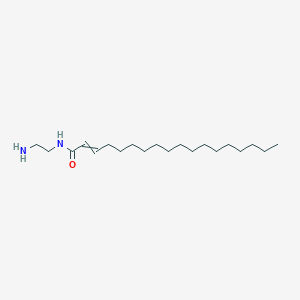
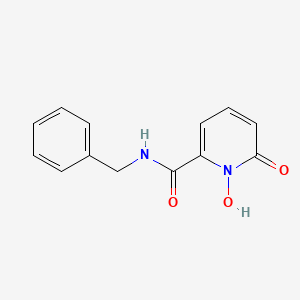
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
